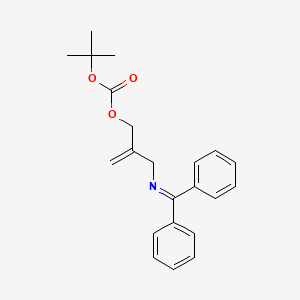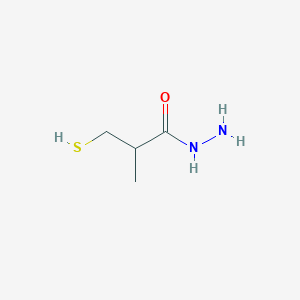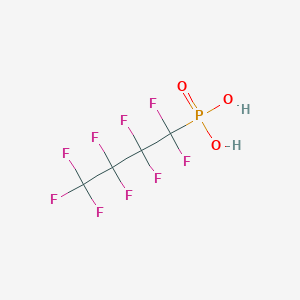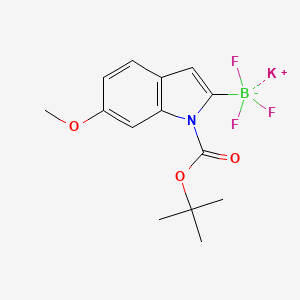
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various coupling reactions, such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)-6-methoxy-1H-indole with a boron reagent, such as potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the compound can form biaryl products when reacted with aryl halides.
Wissenschaftliche Forschungsanwendungen
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: May be used in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-6-methoxy-1H-indol-2-yl)trifluoroborate is unique due to the presence of the indole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H16BF3KNO3 |
|---|---|
Molekulargewicht |
353.19 g/mol |
IUPAC-Name |
potassium;trifluoro-[6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide |
InChI |
InChI=1S/C14H16BF3NO3.K/c1-14(2,3)22-13(20)19-11-8-10(21-4)6-5-9(11)7-12(19)15(16,17)18;/h5-8H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
DLSKBYLPPKJOQO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



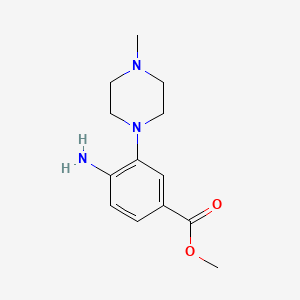

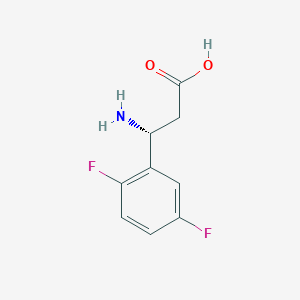

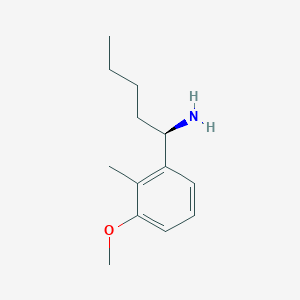

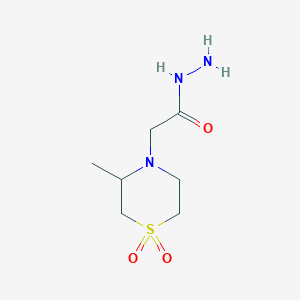
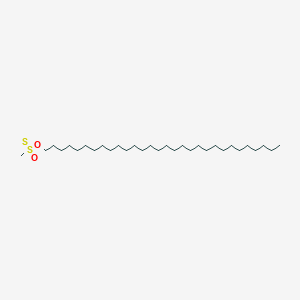
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
